4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester
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Overview
Description
4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a molecular weight of 337.65 g/mol. It is a versatile compound used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-2-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Acids: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. It is also used in the synthesis of various pharmaceuticals and fine chemicals.
Biology: In biological research, the compound is used as a reagent in the study of enzyme mechanisms and the development of new bioactive molecules. Its ability to form stable complexes with various biomolecules makes it valuable in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its use in cross-coupling reactions allows for the synthesis of complex drug molecules with high precision and efficiency.
Industry: In the chemical industry, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The compound exerts its effects through its ability to form stable boronic esters and borates, which are essential intermediates in cross-coupling reactions. The molecular targets and pathways involved include the activation of transition metals, which facilitate the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in similar cross-coupling reactions.
Phenylboronic Acids: These compounds share structural similarities and are used in similar applications.
Uniqueness: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to its specific substitution pattern and the presence of the morpholine group, which enhances its reactivity and stability compared to other boronic acids.
Properties
IUPAC Name |
4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJYRZYBHPDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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